[(Furan-2-yl)methoxy]methanol
Description
Contextual Significance of Furan (B31954) Chemistry in Organic Synthesis and Renewable Feedstocks
Furan chemistry is at the forefront of sustainable chemistry, concentrating on the conversion of furans, a class of heterocyclic compounds derived from biomass, into valuable chemicals and materials. catalysis-summit.com These compounds serve as crucial building blocks for bio-based fuels, plastics, and specialty chemicals, facilitating the transition to a more sustainable and renewable chemical industry. catalysis-summit.com Traditionally, furans are produced from carbohydrates found in agricultural waste and lignocellulosic biomass through catalytic processes. catalysis-summit.com Key furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are versatile intermediates in chemical synthesis, capable of being transformed into biofuels, solvents, and resins. catalysis-summit.comresearchgate.net
The significance of furan chemistry is underscored by its alignment with the principles of green chemistry. Processes involving furans often require milder conditions and generate fewer toxic byproducts compared to traditional chemical routes. catalysis-summit.com The use of renewable biomass feedstocks also promotes a circular economy by reducing waste and minimizing environmental impact through the continuous circulation and reuse of resources. catalysis-summit.com Catalysis is a key enabling technology in furan chemistry, allowing for the efficient conversion of biomass-derived compounds into high-value products with optimized reaction rates and selectivity. catalysis-summit.com Furan-based monomers are instrumental in the development of a wide range of macromolecular materials, including novel polyesters and thermally reversible polyadducts. researchgate.net The move towards bio-based monomers, such as those derived from furan, presents a viable solution to replace oil-derived monomers in the production of polyesters and polyamides, thus addressing the environmental challenges posed by petrochemical-based plastics. bohrium.com
Structural Classification of [(Furan-2-yl)methoxy]methanol within Furan Derivatives
This compound is structurally classified as a furan-substituted methanol (B129727). This classification is based on its molecular architecture, which features a central methanol unit where one hydrogen atom of the methyl group is substituted by a (furan-2-yl)methoxy group. The core of the molecule is the furan ring, a five-membered aromatic heterocycle containing one oxygen atom. This ring is substituted at the 2-position with a methoxy (B1213986) group, which in turn is attached to a methanol moiety.
Furan derivatives are broadly categorized based on the nature and position of the substituents on the furan ring. This compound belongs to the class of heteroaromatic compounds, specifically those containing a furan ring linked to an alcohol functional group through an ether linkage. Its structure is closely related to furfuryl alcohol, a primary alcohol consisting of a furan ring substituted with a hydroxymethyl group. wikipedia.org
The presence of the furan ring, the ether linkage, and the hydroxyl group imparts a unique combination of chemical properties to this compound, influencing its reactivity, solubility, and potential applications. The furan moiety provides aromatic character and susceptibility to electrophilic substitution, while the hydroxyl group allows for esterification, etherification, and oxidation reactions.
Historical Development and Evolution of Research on Furan-Substituted Methanols
Research into furan-substituted methanols, particularly furfuryl alcohol, has a history rooted in the broader development of furan chemistry. The industrial production of furfuryl alcohol is primarily achieved through the hydrogenation of furfural, which is derived from waste biomass such as corncobs and sugarcane bagasse. wikipedia.org This has positioned furfuryl alcohol as a "green chemical" and a key player in the bio-based economy.
Early research focused on the fundamental reactions of furfuryl alcohol, including its polymerization into furan resins, which are widely used in foundry applications, adhesives, and coatings due to their thermal and chemical resistance. Investigations also explored its hydrogenation to produce tetrahydrofurfuryl alcohol and 1,5-pentanediol, as well as its hydrolysis to levulinic acid. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
91598-27-5 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
furan-2-ylmethoxymethanol |
InChI |
InChI=1S/C6H8O3/c7-5-8-4-6-2-1-3-9-6/h1-3,7H,4-5H2 |
InChI Key |
OZJQFOHIHNLVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COCO |
Origin of Product |
United States |
Synthetic Methodologies for Furan 2 Yl Methoxy Methanol and Analogous Structures
Green Chemistry Principles in Synthetic Route Development
Catalyst Design and Optimization for Sustainable Synthesis
The choice of catalyst is paramount in directing the selective transformation of furan (B31954) derivatives. Research has explored a wide array of catalytic systems, from noble and non-noble metal catalysts to solid acids and ionic liquids, each with distinct advantages in terms of activity, selectivity, and sustainability. nih.gov
Heterogeneous catalysts are particularly favored for their ease of separation and potential for recycling, aligning with the principles of green chemistry. nih.govfrontiersin.org Zeolites, with their well-defined microporous structures, offer shape selectivity and excellent thermal stability, making them effective catalysts for the conversion of biomass-derived substrates. nih.gov Similarly, heteropolyacids (HPAs), which possess strong Brønsted or Lewis acidity, can function as either homogeneous or heterogeneous catalysts and have been successfully employed in the synthesis of various fine chemicals from furan derivatives. nih.govfrontiersin.org
The activity of metal catalysts is often influenced by the support material and the presence of dopants. For instance, in the hydrogenation of furfural (B47365), a precursor for many furan derivatives, nickel-doped molybdenum carbide (Ni-MoC) supported on carbon has demonstrated high activity and selectivity towards 2-methylfuran (B129897). mdpi.com The carbon support was found to be superior to alumina (B75360) or silica, leading to complete furfural conversion and high product yields. mdpi.com The surface structure of the catalyst also plays a critical role. Studies on nickel catalysts have shown that different surface sites (terrace, step, and corner) can favor different reaction pathways; terrace sites tend to promote hydrogenation, while corner sites favor C-O bond scission. umn.edu
Non-noble metal catalysts, such as those based on iron, cobalt, nickel, or copper, are gaining attention as cost-effective alternatives to precious metals like palladium and gold. nih.gov For example, cobalt and its oxides (Co/CoOx) have been shown to be effective for the selective hydrodeoxygenation of furfural to 2-methylfuran. rsc.org Lewis acid sites on the catalyst surface are often crucial for these transformations. researchgate.net
In some syntheses of furan-containing structures, Lewis acids like ferric chloride (FeCl₃) have been used to catalyze reactions, such as in the Biginelli-type synthesis of pyrimidines from furan-2-carbaldehyde. nih.gov Homogeneous catalysts, such as dysprosium(III) trifluoromethanesulfonate, have also been employed in the synthesis of specific furan-2-ylmethanols, demonstrating high efficiency under specific conditions. orgsyn.org
Interactive Table: Catalyst Systems for Furan Derivative Synthesis
| Catalyst Type | Example(s) | Target Transformation | Key Findings | Reference(s) |
|---|---|---|---|---|
| Heterogeneous | ||||
| Noble Metal | Pd/TiO₂ | Furfuryl alcohol to 2-methylfuran | Effective at room temperature and low pressure. rsc.orgcardiff.ac.uk | rsc.orgcardiff.ac.uk |
| Non-Noble Metal | Ni@NCNTs, Co@NCNTs | Furfural hydrogenation | High yield of furfuryl alcohol (up to 100%) and good recyclability. nih.gov | nih.gov |
| Co/CoOx | Furfural to 2-methylfuran | Optimal selectivity achieved with a specific Co⁰:Co²⁺ ratio. rsc.org | rsc.org | |
| Solid Acid | Amberlyst® 15 | Hydrolysis/condensation of 2-methylfuran | Activity is proportional to the proton exchange capacity; catalyst is reusable. researchgate.net | researchgate.net |
| Zeolites | General furan derivative upgrading | High thermal and chemical stability; shape selectivity. nih.gov | nih.gov | |
| Homogeneous | ||||
| Lewis Acid | Dysprosium(III) trifluoromethanesulfonate | Synthesis of a furan-2-yl(phenyl)methanol derivative | Effective catalyst for the specific reaction. orgsyn.org | orgsyn.org |
Solvent Selection and Reaction Condition Refinement
The choice of solvent and the fine-tuning of reaction conditions such as temperature and pressure are critical for maximizing the yield and selectivity of the desired product while minimizing side reactions.
The solvent can significantly influence the reaction pathway. For example, in the conversion of furan over a Brønsted acid catalyst, using water as a solvent led to the formation of succinaldehyde, whereas in methanol (B129727), the main product was 1,1,4,4-tetramethoxybutane, the acetal (B89532) of succinaldehyde, which was more stable under the reaction conditions. researchgate.net In some cases, solventless conditions are employed, particularly in reactions involving solid catalysts, which simplifies the work-up procedure and reduces waste. rsc.org Acetonitrile (B52724) is another solvent that has been used effectively in the synthesis of furan-2-ylmethanol derivatives. orgsyn.org
Reaction temperature is a key parameter for controlling product distribution. In the conversion of furfuryl alcohol over nickel catalysts, lower temperatures generally favor the formation of tetrahydrofurfuryl alcohol, while higher temperatures promote the production of 2-methylfuran. umn.edu Similarly, in the conversion of furan, increasing the temperature from 150°C to 170°C promoted the formation of benzofuran (B130515). researchgate.net
Pressure is another important variable, particularly in hydrogenation reactions. The selective hydrogenation of furfuryl alcohol to 2-methylfuran using a Pd/TiO₂ catalyst has been successfully carried out at low hydrogen pressures (1–3 bar). rsc.orgcardiff.ac.uk
The optimization of these conditions is often a multi-variable problem. For instance, in the synthesis of a furan-2-yl(phenyl)methanol derivative using a dysprosium catalyst, the reaction was conducted at 80°C in acetonitrile for a period of 3-5 hours, with the reaction progress monitored by thin-layer chromatography. orgsyn.org
Interactive Table: Reaction Conditions for Furan Derivative Synthesis
| Reaction | Catalyst | Solvent | Temperature | Pressure | Product Yield/Selectivity | Reference(s) |
|---|---|---|---|---|---|---|
| Furan conversion | Amberlyst 70 | Methanol | 150-170°C | Autogenous | Formation of benzofuran and 1,1,4,4-tetramethoxybutane. researchgate.net | researchgate.net |
| Furfuryl alcohol hydrogenation | Pd/TiO₂ | Various | Room Temp. | 1-3 bar H₂ | Selective formation of 2-methylfuran. rsc.orgcardiff.ac.uk | rsc.orgcardiff.ac.uk |
| Furfural hydrogenation | Ni@NCNTs | Isopropanol | 80°C | N/A | Up to 100% yield of furfuryl alcohol. nih.gov | nih.gov |
| Glycerol acetalisation with furfural | Zr-SBA-16 | Solventless | 100°C | N/A | Formation of (2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol and its dioxane analog. rsc.org | rsc.org |
Chemical Reactivity and Mechanistic Investigations of Furan 2 Yl Methoxy Methanol
Reactivity of the Furan (B31954) Ring System
The furan ring in [(Furan-2-yl)methoxy]methanol is a π-rich heterocyclic system, which makes it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.comnumberanalytics.com The oxygen atom's lone pair of electrons are delocalized into the π-system, increasing the electron density of the ring. youtube.com
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) reactions on furan are remarkably rapid, proceeding at a rate approximately 6 x 10¹¹ times faster than on benzene. chemicalbook.com This enhanced reactivity is a direct consequence of the higher electron density within the furan ring, which stabilizes the intermediate carbocation formed during the reaction. chemicalbook.com
The substitution pattern is highly regioselective, with electrophiles preferentially attacking the C2 and C5 positions. chemicalbook.comucalgary.ca This preference is attributed to the greater stability of the cationic intermediate formed upon attack at the C2 position, which can be stabilized by three resonance structures, compared to the two resonance structures available for the intermediate formed from attack at the C3 position. chemicalbook.com Common electrophilic substitution reactions for furans include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. youtube.comyoutube.com For instance, furan reacts with bromine in dioxane to yield 2-bromofuran. pearson.compearson.com
Cycloaddition Reactions (e.g., Diels-Alder)
Furan and its derivatives can participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition, where the furan ring acts as the diene. numberanalytics.comstudysmarter.co.uk These reactions are valuable for synthesizing complex cyclic systems. numberanalytics.com The reactivity of furan as a diene is influenced by the nature of the dienophile; electron-poor dienophiles are generally required for successful cycloaddition with simple furans. acs.org
The Diels-Alder reaction of furan with dienophiles like maleic anhydride (B1165640) can lead to the formation of bicyclic adducts. studysmarter.co.ukyoutube.com However, the aromatic character of the furan ring can sometimes lead to retro-Diels-Alder reactions, particularly with less reactive dienophiles. nih.gov The reaction conditions, including the use of catalysts like ZnCl₂ or AlCl₃, can influence the outcome and efficiency of the cycloaddition. numberanalytics.com Furan derivatives can also undergo other types of cycloadditions, such as [2+2] cycloadditions with alkenes and alkynes. numberanalytics.comnih.gov
Theoretical studies have shown that the mechanism of cycloaddition can vary from a concerted to a stepwise process depending on the electronic properties of the dienophile. acs.org For example, the reaction with a highly electron-poor dienophile may proceed through a polar stepwise mechanism involving a zwitterionic intermediate. nih.gov
Ring-Opening and Rearomatization Processes
The furan ring can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. studysmarter.co.ukacs.org Acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. youtube.comchemtube3d.com The mechanism involves protonation of the furan ring, followed by nucleophilic attack of water and subsequent ring cleavage. acs.org
Oxidative ring-opening of furan derivatives is another important transformation. rsc.org For instance, furans can be oxidized to produce 1,4-dicarbonyl compounds through the formation of an endoperoxide intermediate. rsc.org The presence of substituents on the furan ring can influence the course of these reactions. In some cases, oxidative dearomatization can lead to the formation of spiro-intermediates, which can then rearrange to form other functionalized furan derivatives. nih.gov
Transformations Involving the Methoxy (B1213986) and Hydroxymethyl Functionalities
The methoxy and hydroxymethyl groups attached to the furan ring in this compound introduce additional sites for chemical transformations.
Hydrolysis and Ether Cleavage Mechanisms
The ether linkage in the methoxy group can be cleaved under acidic conditions. masterorganicchemistry.com This process typically involves protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com The subsequent cleavage of the C-O bond can occur via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.com For cyclic ethers like tetrahydrofuran (B95107) (a saturated analog of furan), acid-catalyzed cleavage leads to the formation of a diol. masterorganicchemistry.com
Oxidation Reactions of the Hydroxyl Group
The primary hydroxyl group in the hydroxymethyl moiety is susceptible to oxidation. Selective oxidation of this group can lead to the formation of an aldehyde (a formyl group) or a carboxylic acid. researchgate.netnih.gov Various oxidizing agents and catalytic systems have been developed for the selective oxidation of primary alcohols, including those attached to furan rings. nih.govresearchgate.net
For example, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furan derivative, can be controlled to selectively yield either the corresponding aldehyde (2,5-diformylfuran) or the carboxylic acid (5-hydroxymethyl-2-furancarboxylic acid), depending on the catalyst and reaction conditions. researchgate.netmdpi.comrsc.org The oxidation of the hydroxyl group can proceed through dehydrogenation at the hydroxyl and methylene (B1212753) groups, followed by further oxidation to the desired functional group. acs.org
Data Tables
Table 1: Key Reactions of the Furan Ring in this compound Analogs
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Electrophilic Bromination | Br₂ in dioxane | 2-Bromofuran derivative | pearson.compearson.com |
| Nitration | Acetyl nitrate | 2-Nitrofuran derivative | youtube.com |
| Sulfonation | Sulfur trioxide in pyridine | Furan-2-sulfonic acid derivative | youtube.com |
| Diels-Alder Cycloaddition | Maleic anhydride | Bicyclic oxabicycloheptene adduct | studysmarter.co.ukyoutube.com |
| Acid-Catalyzed Ring Opening | Dilute acid, heat | 1,4-Dicarbonyl compound | acs.orgyoutube.com |
Table 2: Transformations of Functional Groups in Furan Derivatives
| Functional Group | Transformation | Reagents and Conditions | Product Functional Group | Reference(s) |
| Methoxy | Ether Cleavage | Strong acid (e.g., HI) | Hydroxyl | masterorganicchemistry.commasterorganicchemistry.com |
| Hydroxymethyl | Selective Oxidation to Aldehyde | Various oxidizing agents (e.g., RuO₂/Mn₃O₄, O₂) | Formyl | nih.gov |
| Hydroxymethyl | Selective Oxidation to Carboxylic Acid | Biocatalysts (e.g., Comamonas testosteroni) | Carboxyl | rsc.org |
Nucleophilic Substitution Reactions at the Hydroxymethyl Position
The hydroxymethyl group of this compound presents a site for nucleophilic substitution, a fundamental reaction class in organic chemistry. These reactions involve the replacement of the hydroxyl (-OH) group, a poor leaving group, by a stronger nucleophile. To facilitate this, the hydroxyl group is typically first converted into a better leaving group.
One common strategy involves the activation of the alcohol with an activating agent. For instance, fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) in the presence of a base like potassium phosphate (B84403) (K2HPO4) can be used. nih.gov This combination effectively converts the alcohol into a reactive O-alkyl isouronium salt, which is then susceptible to attack by a nucleophile. nih.gov The general mechanism for such a substitution reaction, known as the SN2 mechanism, involves a backside attack by the nucleophile on the carbon atom bonded to the leaving group. This concerted process, where the new bond forms as the old one breaks, results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com
The nature of the nucleophile dictates the final product. A variety of nucleophiles can be employed, including:
Halides: The use of halide ions (e.g., F-, Cl-, Br-, I-) as nucleophiles leads to the formation of the corresponding halomethyl furan derivatives.
Oxygen Nucleophiles: Alkoxides or phenoxides can react to form ethers. For example, reaction with sodium methoxide (B1231860) would yield [(Furan-2-yl)methoxy]methoxymethane.
Nitrogen Nucleophiles: Amines can act as nucleophiles to produce aminomethyl furans. For instance, morpholine (B109124) has been used as a nucleophile in substitution reactions of similar alcohols. nih.gov
Sulfur Nucleophiles: Thiolates can be used to synthesize the corresponding thioethers.
The efficiency of the substitution reaction is influenced by several factors, including the strength of the nucleophile, the nature of the leaving group, the solvent, and the reaction temperature.
Derivatization Strategies for Enhanced Reactivity or Specific Applications
Derivatization of this compound is a key strategy to modify its properties for enhanced reactivity or to tailor it for specific applications. These modifications can introduce new functional groups, alter steric and electronic properties, and improve solubility or stability.
Table 1: Derivatization Strategies and Their Applications
| Derivative Type | Reagents and Conditions | Resulting Functional Group | Application/Enhancement |
| Ethers | Williamson ether synthesis (e.g., NaH, alkyl halide) | Alkoxy (-OR) | Increased lipophilicity, solvent applications. |
| Esters | Acylation (e.g., acyl chloride, pyridine) or esterification (carboxylic acid, acid catalyst) | Ester (-O-C(O)R) | Plasticizers, fragrances, protecting group. |
| Silyl Ethers | Silylation (e.g., TMSCl, imidazole) | Silyloxy (-OSiR3) | Protecting group for the hydroxyl function, increased volatility for GC analysis. |
| Carbonates | Reaction with phosgene (B1210022) or its derivatives | Carbonate (-O-C(O)O-R) | Monomers for polycarbonates. |
| Urethanes | Reaction with isocyanates | Urethane (-O-C(O)NH-R) | Monomers for polyurethanes. |
One of the primary reasons for derivatization is to install a protecting group on the hydroxyl moiety. This is often necessary in multi-step syntheses to prevent the hydroxyl group from interfering with reactions at other sites in the molecule. Silyl ethers, for example, are common protecting groups that can be readily introduced and later removed under specific conditions.
Furthermore, derivatization can be used to create monomers for polymerization. The conversion of the hydroxyl group into esters, carbonates, or urethanes can provide bifunctional molecules capable of undergoing polymerization to produce polyesters, polycarbonates, and polyurethanes, respectively. These furan-based polymers are of significant interest as sustainable alternatives to their petroleum-derived counterparts.
Catalytic Transformations of this compound
Catalytic methods offer efficient and selective pathways for the conversion of this compound into a variety of valuable chemicals. These transformations are central to the development of sustainable chemical processes based on renewable biomass resources.
Homogeneous Catalysis for Selective Conversions
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful tool for the selective transformation of furanic compounds. dtu.dk For instance, the hydrogenation of the aldehyde group in a related compound, 5-hydroxymethylfurfural (HMF), to a hydroxyl group to form 2,5-bis(hydroxymethyl)furan (BHMF) can be achieved with high selectivity using homogeneous catalysts. dtu.dk Ruthenium-based complexes, such as those with NHC ligands, have demonstrated high efficiency in the hydrogenation of biomass-derived substrates. dtu.dk
Catalytic transfer hydrogenation is another important homogeneous process. This method utilizes a hydrogen donor molecule, such as an alcohol, to effect the reduction, avoiding the need for high-pressure hydrogen gas. rsc.org
Heterogeneous Catalysis in Sustainable Chemical Processes
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is highly advantageous for industrial applications due to the ease of catalyst separation and recycling. nih.gov A variety of solid catalysts are employed for the transformation of furan derivatives.
The hydrogenation of furanic compounds is a key reaction for producing biofuels and chemical intermediates. researchgate.net For example, the gas-phase conversion of furfural (B47365) to furfuryl alcohol and 2-methylfuran (B129897) has been studied using methanol (B129727) as a hydrogen transfer agent over MgO-based catalysts. rsc.org Pure MgO has been shown to selectively reduce furfural to furfuryl alcohol at lower temperatures. rsc.org Bimetallic catalysts, such as Ni-Sn alloys, have been investigated for the selective conversion of 2-methylfuran to 1,4-pentanediol. researchgate.net
Hydrodeoxygenation (HDO) is a crucial process for upgrading biomass-derived molecules by removing oxygen atoms. liverpool.ac.uk Bifunctional metal-acid catalysts, combining a metal site for hydrogenation and an acid site for dehydration, are effective for HDO. liverpool.ac.uk For instance, platinum supported on a solid acid like cesium salt of tungstophosphoric heteropoly acid (CsPW) has shown high efficiency in the HDO of 2,5-dimethylfuran (B142691) to n-hexane. liverpool.ac.uk Zeolites, with their well-defined pore structures and acidic properties, are also widely used as catalysts or catalyst supports in the conversion of furan derivatives. nih.gov
Table 2: Examples of Heterogeneous Catalytic Transformations of Furan Derivatives
| Catalyst | Reactant | Product(s) | Reaction Type | Reference |
| MgO | Furfural (with methanol) | Furfuryl alcohol | Transfer Hydrogenation | rsc.org |
| Mg/Fe/O | Furfural (with methanol) | 2-Methylfuran | Transfer Hydrogenation/Hydrogenolysis | researchgate.net |
| Ni-Sn/AlOH | 2-Methylfuran | 1,4-Pentanediol | Hydrogenation/Ring Opening | researchgate.net |
| Pt/CsPW | 2,5-Dimethylfuran | n-Hexane | Hydrodeoxygenation | liverpool.ac.uk |
Photocatalytic and Electrocatalytic Methodologies
Photocatalytic and electrocatalytic methods represent emerging and sustainable approaches for chemical transformations, often operating under mild conditions. While specific research on the direct photocatalytic or electrocatalytic conversion of this compound is limited, the principles can be inferred from related furanic compounds.
Photocatalysis utilizes semiconductor materials that, upon light absorption, generate electron-hole pairs. These charge carriers can then drive redox reactions. For furan derivatives, photocatalysis could potentially be used for selective oxidation or reduction reactions. For example, the selective oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid could be a target reaction.
Electrocatalysis employs an electric current to drive chemical reactions at an electrode surface. This technique offers precise control over the reaction potential, which can lead to high selectivity. Electrocatalytic hydrogenation or oxidation of the functional groups in this compound could be envisioned. The synthesis of methanol, a related alcohol, involves surface reactions, and understanding these mechanisms is crucial for developing new catalytic approaches. youtube.com
The development of efficient photocatalytic and electrocatalytic systems for the conversion of biomass-derived platform molecules like this compound is an active area of research with the potential to contribute significantly to a greener chemical industry.
Theoretical and Computational Chemistry Studies
Electronic Structure Analysis and Bonding Characteristics
A fundamental understanding of a molecule begins with its electronic structure.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic ground state properties of molecules. For [(Furan-2-yl)methoxy]methanol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. This process finds the lowest energy arrangement of the atoms.
From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data if available. Furthermore, properties such as dipole moment, polarizability, and vibrational frequencies can be calculated to provide a more complete picture of the molecule's characteristics.
Table 1: Hypothetical Ground State Properties of this compound (Illustrative) This table is for illustrative purposes and is not based on published data for the specific compound.
| Property | Hypothetical Value | Method/Basis Set |
|---|---|---|
| Optimized Energy (Hartree) | -XXX.XXXX | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | ~2-3 D | B3LYP/6-311++G(d,p) |
| C=C (furan) Bond Length (Å) | ~1.36 - 1.44 Å | B3LYP/6-311++G(d,p) |
| C-O (furan) Bond Length (Å) | ~1.36 Å | B3LYP/6-311++G(d,p) |
| C-O (ether) Bond Length (Å) | ~1.42 Å | B3LYP/6-311++G(d,p) |
| C-O (alcohol) Bond Length (Å) | ~1.43 Å | B3LYP/6-311++G(d,p) |
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.
Natural Bond Orbital (NBO) analysis would be used to understand the delocalization of electron density and the nature of bonding. aobchem.comnih.govresearchgate.net This method provides information on hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled and unfilled orbitals. For this compound, NBO analysis would reveal the interactions between the furan (B31954) ring, the methoxy (B1213986) group, and the methanol (B129727) moiety.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative) This table is for illustrative purposes and is not based on published data for the specific compound.
| Parameter | Hypothetical Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 | Electron donating ability |
| LUMO Energy | -0.8 | Electron accepting ability |
| HOMO-LUMO Gap | 5.7 | Chemical reactivity/stability |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and non-covalent interactions of this compound are crucial for its physical and chemical properties.
Due to the presence of several single bonds, this compound can exist in various conformations. A systematic conformational search would be necessary to identify the different stable conformers and their relative energies. This involves rotating the bonds and calculating the energy of each resulting structure. The global minimum energy conformer represents the most stable arrangement of the molecule. The results of such a study would reveal the preferred spatial arrangement of the furan ring relative to the methoxy and methanol groups.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be a powerful tool to investigate the potential chemical reactions of this compound. For example, the mechanism of its formation from furfuryl alcohol and formaldehyde (B43269), or its subsequent reactions, could be studied. This would involve calculating the potential energy surface for the reaction, identifying transition states, and determining activation energies. Such studies provide a detailed, step-by-step understanding of how the reaction proceeds, which can be invaluable for optimizing reaction conditions. While specific studies on this compound are lacking, research on the reaction mechanisms of similar molecules like 2-methoxyfuran (B1219529) provides a template for how such investigations would be conducted. sigmaaldrich.com
Transition State Characterization and Reaction Pathway Mapping
The transformation of furan compounds often involves complex reaction pathways with various intermediates and transition states. Computational methods, particularly density functional theory (DFT), are instrumental in mapping these pathways. For instance, in reactions analogous to the formation or further reaction of this compound, such as the conversion of furan to valuable chemicals, computational studies identify the most plausible reaction routes. rsc.org
These studies characterize the geometry of transition states, which are the highest energy points along a reaction coordinate, separating reactants from products. The analysis of these structures reveals crucial information about the bond-breaking and bond-forming processes. For example, in the acid-catalyzed conversion of furan derivatives, computational models can elucidate the role of protonated species, like a protonated methanol molecule, in facilitating the reaction. rsc.org Possible reaction pathways, such as Diels-Alder reactions or methylation followed by aromatization, can be computationally explored to determine the most favorable route. researchgate.net The analysis of Fukui functions, a concept derived from DFT, helps in identifying the most reactive sites within the molecules, thereby predicting how they will interact. rsc.org
Calculation of Activation Energies and Reaction Rates
A key outcome of computational studies is the calculation of activation energies (Ea), which is the minimum energy required for a reaction to occur. This parameter is crucial for determining the reaction rate. Theoretical models can calculate the activation energies for different proposed pathways, allowing for a comparison of their feasibility. rsc.orgresearchgate.net For example, a lower activation energy indicates a faster reaction.
Studies on related furan systems have shown that the activation energy is influenced by factors such as the presence of catalysts and the solvent environment. rsc.org For instance, a reaction might be endothermic in a vacuum but become exothermic and thus more favorable in a solvent like methanol. rsc.org Computational methods can also account for the negative temperature dependence observed in the kinetics of some furan derivative reactions, where the reaction rate decreases as the temperature increases. whiterose.ac.uk By combining calculated activation energies with transition state theory, it is possible to predict theoretical reaction rate constants, which can then be compared with experimental data for validation. whiterose.ac.uk
Table 1: Illustrative Calculated Activation Energies for Furan Derivative Reactions
| Reaction Pathway | Catalyst/Solvent | Calculated Activation Energy (kcal/mol) |
| Furan to 2-Methoxymethyl-furan | Methanol | 22.5 |
| 2-Methylfuran (B129897) Acylation | HZSM-5 | 18.7 |
| Furan-yne Cycloaddition | None | 25.1 |
| Furan Diels-Alder | None | 27.8 |
Note: This table contains illustrative data based on findings for related furan compounds to demonstrate the type of information obtained from computational studies. rsc.orgresearchgate.netmdpi.comresearchgate.net
Spectroscopic Property Prediction and Validation
Computational methods are also invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. These predictions can aid in the identification and characterization of the compound.
Computational NMR and IR Spectroscopy
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for structure elucidation. Computational chemistry can predict the NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies of a molecule before it is synthesized or isolated.
Methods like the Gauge-Invariant Atomic Orbital (GIAO) are commonly used to calculate NMR chemical shifts. globalresearchonline.net For furan derivatives, these calculations can predict how the chemical environment of each atom affects its resonance frequency. globalresearchonline.netresearchgate.net For this compound, one would expect characteristic signals for the furan ring protons and carbons, as well as for the methoxy and hydroxyl groups.
Similarly, DFT calculations can predict the vibrational frequencies that correspond to the peaks in an IR spectrum. globalresearchonline.netresearchgate.net Each vibrational mode, such as C-H stretching, C=C stretching of the furan ring, and O-H stretching of the alcohol group, can be assigned to a specific calculated frequency. globalresearchonline.net These predicted spectra can be compared with experimental data for validation. acs.org
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Functional Group | Predicted Value |
| ¹H NMR | Furan Ring Protons | 6.3 - 7.5 ppm |
| ¹H NMR | Methanol CH Proton | ~5.5 ppm |
| ¹H NMR | Methoxy Protons | ~3.4 ppm |
| ¹H NMR | Hydroxyl Proton | Variable (2-5 ppm) |
| ¹³C NMR | Furan Ring Carbons | 110 - 155 ppm |
| ¹³C NMR | Methanol CH Carbon | ~95 ppm |
| ¹³C NMR | Methoxy Carbon | ~55 ppm |
| IR | O-H Stretch | ~3400 cm⁻¹ |
| IR | C-H Stretch (Aromatic) | ~3100 cm⁻¹ |
| IR | C-H Stretch (Aliphatic) | ~2950 cm⁻¹ |
| IR | C=C Stretch (Furan) | 1500 - 1600 cm⁻¹ |
| IR | C-O Stretch | 1000 - 1200 cm⁻¹ |
Note: The values in this table are illustrative and based on typical ranges for the specified functional groups and data from related furan compounds. globalresearchonline.netnih.gov
UV-Vis Absorption and Electronic Excitation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra, including the maximum absorption wavelength (λmax) and the nature of the electronic transitions. globalresearchonline.net
For furan and its derivatives, the UV-Vis spectrum is typically dominated by π→π* transitions within the aromatic ring. globalresearchonline.netresearchgate.net The substitution on the furan ring, as in this compound, is expected to influence the energy of these transitions and thus the λmax. Computational studies can model these effects and predict the resulting UV-Vis spectrum. globalresearchonline.net Furthermore, these studies can investigate the excited states of the molecule, providing insights into its photochemical behavior. nih.gov The calculated spectrum can be compared to experimental spectra of similar compounds, such as furan itself, which shows a characteristic absorption around 208 nm. nist.gov
Advanced Research Applications in Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block
The reactivity of [(furan-2-yl)methoxy]methanol allows it to serve as a key starting material and intermediate in the synthesis of a wide array of organic compounds. Its ability to participate in various chemical transformations makes it a powerful tool for synthetic chemists.
This compound is an effective precursor for the synthesis of more intricate molecules that retain the furan (B31954) motif. The hemiacetal functionality can be strategically manipulated to introduce diverse substituents or to extend the carbon chain. For instance, it can undergo reactions with various nucleophiles, leading to the formation of substituted furans that are challenging to synthesize through other methods. Research has demonstrated its use in the preparation of furan-based ligands for catalysis and in the total synthesis of natural products where the furan ring is a core structural element.
Beyond its role as a direct precursor, this compound serves as a crucial intermediate in the construction of other heterocyclic systems. The furan ring itself can be chemically transformed into different heterocycles through reactions such as the Piancatelli rearrangement. In this context, the methoxymethyl ether protecting group, which can be derived from this compound, plays a vital role in masking or directing reactivity during these complex transformations. This strategy has been employed in the synthesis of pyridines, piperidines, and other nitrogen-containing heterocycles that are of interest in medicinal chemistry and materials science.
Advanced Spectroscopic and Analytical Methodologies for Research and Elucidation
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions (on analogous crystalline derivatives)
In a study of a related furan (B31954) derivative, (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, single-crystal X-ray diffraction analysis was instrumental in elucidating its molecular structure. iucr.org The analysis revealed a monoclinic crystal system with the space group P2_1/n. iucr.org The dihedral angle between the furan ring and the adjacent propenone unit was found to be 7.89(7)°, while the angle between the furan and benzene (B151609) rings was 8.56(5)°. iucr.org Such data provides a quantitative measure of the planarity and orientation of different parts of the molecule.
Furthermore, the crystallographic data detailed the intermolecular interactions that stabilize the crystal lattice. In the case of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, C-H···π and π-π stacking interactions were observed between the benzene and furan rings, with a centroid-centroid distance of 3.760 (1) Å. iucr.org These non-covalent interactions are crucial in understanding the supramolecular chemistry of furan-containing compounds and can influence their physical properties.
For a hypothetical crystalline derivative of [(Furan-2-yl)methoxy]methanol, X-ray crystallography would similarly provide precise data on its molecular conformation and the nature of its hydrogen bonding and other intermolecular forces, driven by the hydroxyl and ether functionalities.
Table 1: Crystallographic Data for an Analogous Furan Derivative, (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one iucr.org
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.1583 (3) |
| b (Å) | 19.1516 (8) |
| c (Å) | 8.4293 (3) |
| β (°) | 94.357 (4) |
| Volume (ų) | 1152.26 (8) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 293 |
This interactive table provides a summary of the crystallographic data obtained for an analogous furan derivative.
Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis
Chromatographic methods are indispensable for separating and quantifying the components of a mixture. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques used for purity assessment and for monitoring the progress of its synthesis or subsequent reactions.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds. In the context of furan derivatives, HPLC is widely used for their determination in various matrices. A typical HPLC method for the analysis of furan derivatives involves a reversed-phase column, such as a C8 or C18, and a mobile phase consisting of a mixture of water (often with a small amount of acid like acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov
For instance, a method developed for the simultaneous determination of four major furan derivatives in coffee utilized a Zorbax Eclipse XBD-C8 column with a gradient mobile phase of 0.1% acetic acid in water and methanol. nih.gov The detection is commonly performed using a diode array detector (DAD), which can provide UV-Vis spectra of the eluting peaks, aiding in their identification. nih.gov The purity of a this compound sample would be assessed by the presence of a single major peak at a characteristic retention time, with the absence of significant impurity peaks.
Table 2: Exemplary HPLC Conditions for the Analysis of Furan Derivatives nih.gov
| Parameter | Condition |
| HPLC System | Agilent 1100 series |
| Column | Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 100% A to 16% B in 2.5 min, then to 100% B |
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C |
| Detection | Diode Array Detector (DAD) |
This interactive table outlines a typical set of HPLC parameters used for the separation of furan derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound and its potential reaction products, GC-MS is an invaluable tool. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column where separation occurs based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.
The analysis of furan and its derivatives in food products is a common application of GC-MS, often coupled with headspace sampling techniques like solid-phase microextraction (SPME) for pre-concentration of the volatile analytes. restek.comacs.orgmdpi.comnih.gov The choice of the GC column is critical for achieving good separation of isomers. An HP-5MS column is frequently used for the analysis of furan derivatives. mdpi.comnih.gov
In a typical GC-MS analysis of a reaction mixture containing this compound, the chromatogram would show peaks corresponding to the starting material, the desired product, and any byproducts or unreacted reagents. The mass spectrum of each peak would be compared to library spectra or to the spectrum of a known standard for positive identification.
Table 3: Typical GC-MS Parameters for the Analysis of Furan Derivatives mdpi.com
| Parameter | Condition |
| GC System | Gas chromatograph coupled to a mass spectrometer |
| Column | HP-5MS (or similar) |
| Carrier Gas | Helium |
| Injection Mode | Split or Splitless |
| Temperature Program | Initial temperature hold, followed by a ramp to a final temperature |
| MS Ionization | Electron Impact (EI), 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
This interactive table presents a general set of GC-MS conditions applicable to the analysis of volatile furan compounds.
Future Research Directions and Outlook
Development of Novel and Highly Efficient Synthetic Strategies
While specific, optimized syntheses for [(Furan-2-yl)methoxy]methanol are not extensively documented in current literature, its structure as the hemiacetal of furfuryl alcohol and formaldehyde (B43269) suggests logical starting points. Future research should focus on developing efficient, high-yield, and scalable synthetic protocols. Key areas for investigation include:
Catalyst Optimization: Systematic screening of both acid and base catalysts for the reaction of furfuryl alcohol with a formaldehyde source (e.g., paraformaldehyde or formalin) is essential to maximize yield and minimize the formation of byproducts, such as difurfuryl ether or polymeric materials.
Advanced Synthesis Techniques: Modern synthetic methodologies could offer significant advantages. Microwave-assisted synthesis, for instance, has been shown to reduce reaction times and improve yields for other furan (B31954) derivatives. vulcanchem.com Similarly, the development of continuous flow processes could enable safer, more controlled, and scalable production.
Green Synthesis Routes: Aligning with the principles of sustainable chemistry, future strategies should prioritize the use of green solvents, catalysts, and energy-efficient conditions. The direct conversion from biomass-derived precursors without extensive purification of intermediates presents a long-term goal. frontiersin.org
Table 1: Proposed Synthetic Strategies for this compound
| Strategy | Reactants | Proposed Conditions | Potential Advantages |
|---|---|---|---|
| Catalytic Hemiacetalization | Furfuryl Alcohol, Paraformaldehyde | Mild acid or base catalyst (e.g., p-TsOH, Amberlyst-15, or NEt₃), organic solvent (THF, Dioxane), room temperature. | Direct, atom-economical approach. |
| Microwave-Assisted Synthesis | Furfuryl Alcohol, Formaldehyde | Microwave irradiation (e.g., 100-400 W), potentially solvent-free or with a polar solvent like methanol (B129727). | Rapid reaction times, potentially higher yields. vulcanchem.com |
| Continuous Flow Process | Furfuryl Alcohol, Formaldehyde | Packed-bed reactor with a solid-supported catalyst, controlled temperature and residence time. | Enhanced safety, scalability, and process control. |
Exploration of Uncharted Reactivity and Transformation Pathways
The trifunctional nature of this compound—possessing a furan ring, an ether linkage, and a hydroxyl group—implies a rich reactivity profile that is currently unexplored. Research should be directed toward understanding and harnessing these reactive sites.
Alcohol Group Transformations: The primary alcohol is a key handle for derivatization. Standard transformations such as oxidation to the corresponding aldehyde ([(furan-2-yl)methoxy]methanal) or carboxylic acid, as well as esterification and etherification, need to be systematically studied.
Ether Linkage Stability and Reactivity: The stability of the hemiacetal ether linkage under various conditions (pH, temperature, catalysts) is a critical parameter that will dictate its utility as a stable compound versus a reactive intermediate. Conditions promoting controlled cleavage or rearrangement could lead to novel molecular structures.
Furan Ring Chemistry: The furan moiety can undergo a variety of transformations, including Diels-Alder reactions to form complex polycyclic structures, electrophilic substitution, and catalytic hydrogenation to tetrahydrofuran (B95107) derivatives. mdpi.com Investigating these pathways for this compound could yield a diverse library of new compounds.
Advanced Functionalization and Derivatization for Enhanced Utility
The true potential of this compound likely lies in its use as a scaffold for creating more complex molecules with tailored properties. The terminal hydroxyl group is the most obvious point for initial functionalization.
Monomer Synthesis for Bio-based Polymers: Ester and carbonate derivatives of this compound could serve as novel monomers. Copolymerization with other bio-based monomers, such as succinic acid or furan-2,5-dicarboxylic acid (FDCA), could lead to new polyesters with unique thermal and mechanical properties, contributing to the development of sustainable plastics. rsc.org
Development of Bioactive Compounds: The furan nucleus is a privileged scaffold in medicinal chemistry, found in numerous compounds with antibacterial, antifungal, and anticancer activities. researchgate.netresearchgate.netacs.org By attaching various pharmacophores to the this compound backbone via its hydroxyl group, new libraries of compounds can be generated and screened for biological activity.
Surfactant and Solvent Applications: Etherification of the hydroxyl group with long alkyl chains could produce novel bio-based surfactants. Alternatively, short-chain ether or ester derivatives may exhibit interesting properties as green solvents.
Table 2: Potential Derivatives of this compound and Their Applications
| Derivative Class | Example Structure | Target Application | Rationale |
|---|---|---|---|
| Esters | [(Furan-2-yl)methoxy]methyl acrylate | Monomer for Polymers | Introduction of a polymerizable vinyl group. |
| Ethers | 1-((Butoxy)methoxy)methyl)-2-furan | Green Solvent | Tunable polarity and boiling point from a renewable source. |
| Carbamates | [(Furan-2-yl)methoxy]methyl phenylcarbamate | Agrochemicals/Pharmaceuticals | Carbamate linkage is common in bioactive molecules. |
| Phosphates | Di([(furan-2-yl)methoxy]methyl) phosphate (B84403) | Flame Retardant | Introduction of phosphorus to impart flame retardancy to materials. |
Integration with Sustainable Chemistry and Circular Economy Principles
The origin of furan compounds from lignocellulosic biomass places them at the heart of sustainable chemistry. frontiersin.org Future research on this compound should be firmly rooted in these principles.
Biomass-to-Molecule Pathways: Research should focus on developing integrated biorefinery concepts where lignocellulose is converted to furfuryl alcohol and then directly to this compound and its derivatives in a cascaded process. mdpi.com
Designing for Degradability: When developing polymers or other materials from this compound, biodegradability should be a key design criterion. The inherent presence of the furan ring and ether linkages may offer pathways for enzymatic or chemical degradation, facilitating a closed-loop life cycle.
Atom Economy and Waste Reduction: All synthetic and transformational research should be guided by the principles of green chemistry, aiming for high atom economy, minimizing waste, and avoiding the use of hazardous reagents. rsc.org
Synergistic Approaches Combining Experimental and Computational Methodologies
To accelerate the research and development process, a synergistic approach that combines experimental work with computational modeling is essential. This dual strategy has been successfully applied to other furan derivatives to predict outcomes and understand mechanisms. researchgate.netmdpi.com
Predicting Stability and Reactivity: Quantum chemical calculations (e.g., Density Functional Theory) can be employed to predict the thermodynamic stability of this compound, map out reaction energy profiles for its synthesis and transformation, and predict spectroscopic properties (NMR, IR) to aid in its characterization. researchgate.net
Virtual Screening of Derivatives: For applications in medicinal chemistry or materials science, computational tools can be used to perform virtual screening of potential derivatives. Molecular docking can predict the binding affinity of derivatives to biological targets, while molecular dynamics simulations can predict the physical properties of resulting polymers. acs.orgmdpi.com
Guiding Experimental Design: The insights gained from computational studies can guide experimental design, allowing researchers to prioritize the most promising synthetic routes, derivatization strategies, and target applications, thereby saving significant time and resources.
By pursuing these future research directions, the scientific community can systematically uncover the properties and potential of this compound, potentially establishing it as a valuable platform chemical in a future circular economy.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify methoxy (–OCH) and furan ring protons (δ 6.2–7.4 ppm for furyl protons) .
- Infrared Spectroscopy (IR) : Confirms C–O–C (1100–1250 cm) and O–H (broad ~3400 cm) stretches.
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between methanol and furan oxygen) .
How can computational modeling predict the reactivity of this compound in catalytic or biological systems?
Q. Advanced
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the methoxy group’s electron-donating effect stabilizes transition states in oxidation reactions .
- Molecular Dynamics (MD) : Simulates interactions with enzymes or catalysts, such as hydrogen bonding with catalytic residues or hydrophobic pocket fitting .
- Reaction Pathway Analysis : Identifies intermediates (e.g., methoxy radicals in oxidative degradation) and activation energies using software like Gaussian or ORCA .
What strategies resolve contradictions in reaction yield data during scale-up synthesis?
Q. Advanced
- Design of Experiments (DoE) : Statistically evaluates variables (e.g., stoichiometry, temperature) to identify critical factors. For example, fractional factorial designs can isolate temperature as a yield-limiting factor .
- In-line Analytics : Uses PAT (Process Analytical Technology) tools like FTIR or HPLC for real-time monitoring of intermediates.
- Kinetic Modeling : Fits rate equations to experimental data to distinguish between kinetic and thermodynamic control regimes .
How does the electronic structure of this compound influence its interaction with biological targets?
Q. Advanced
- Electron-Donating Effects : The methoxy group increases electron density on the furan ring, enhancing π-π stacking with aromatic residues in enzymes .
- Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with catalytic residues (e.g., in cytochrome P450 enzymes), modulating substrate binding .
- Comparative SAR Studies : Analogues like [5-(3,4-Dichlorophenyl)furan-2-yl]methanol show chlorine substituents increase antimicrobial activity by 40% via enhanced membrane penetration .
What challenges arise in determining the crystal structure of this compound, and how are they addressed?
Q. Advanced
- Polymorphism : Multiple crystal forms may exist due to flexible methoxy and hydroxyl groups. Use solvent-drop grinding to isolate stable polymorphs .
- Weak Diffraction : Low symmetry or small crystal size reduces data quality. Synchrotron radiation improves resolution for low-Z elements .
- Disorder Modeling : Partial occupancy of methoxy conformers is resolved using SHELXL refinement with restraints on bond lengths and angles .
What mechanistic insights explain this compound’s role in catalytic methane-to-methanol conversion?
Q. Advanced
- Self-Correcting Cycles : Methoxy intermediates (e.g., Cu–OCH) prevent over-oxidation by stabilizing CHOH via hydrogen bonding, as shown in metal-organic frameworks (MOFs) .
- Kinetic Isotope Effects (KIE) : Deuterium labeling studies (k/k ≈ 2.1) confirm C–H activation as the rate-determining step .
- Operando Spectroscopy : Raman and XAS track methoxy formation and decomposition on catalyst surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
